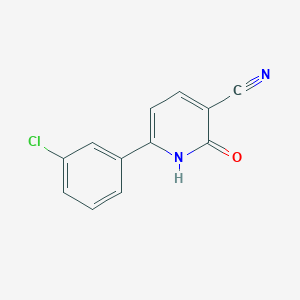

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 142499-65-8) is a pyridine derivative characterized by a chlorophenyl substituent at position 6, a ketone group at position 2, and a nitrile group at position 2. Its synthesis typically involves multi-component reactions, such as refluxing substituted acetophenones with ethyl cyanoacetate and ammonium acetate in ethanol, yielding products with moderate to high purity (68–88%) .

Properties

IUPAC Name |

6-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXONEQUNDRHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

The compound can be synthesized via a one-pot, three-component reaction under ultrasonication, following methodologies similar to those used for structurally related pyridones . A typical protocol involves:

-

Reactants : 3-Chloroacetophenone, an aromatic aldehyde (e.g., benzaldehyde), and cyanoacetamide.

-

Conditions : NaOH (base), H

O/ethanol, 70°C, ultrasonication (40 kHz).

Mechanism :

-

Knoevenagel condensation between the aldehyde and cyanoacetamide.

-

Michael addition of 3-chloroacetophenone to the Knoevenagel adduct.

-

Cyclization and tautomerization to form the pyridine-2(1H)-one core.

Alkynylation-Cycloaddition Approach

Derivatives of this compound have been synthesized via alkynylation of 2-oxonicotinonitriles followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

-

Step 1 : Alkynylation of 2-oxonicotinonitrile with propargyl bromide yields an acetylene intermediate.

-

Step 2 : Click reaction with azido-acetamides forms 1,2,3-triazole-linked hybrids .

Functionalization of the Nitrile Group

The nitrile group (-CN) undergoes hydrolysis and nucleophilic additions:

-

Hydrolysis :

-

Nucleophilic Addition :

Reactivity of the Pyridine Ring

-

Electrophilic Substitution :

The electron-withdrawing groups (-Cl, -CN, -CO) deactivate the ring, but halogenation at position 4 is feasible using Br

/FeCl

. -

Reduction :

Catalytic hydrogenation (H

, Pd/C) reduces the pyridine ring to a piperidine derivative .

Chlorophenyl Group Modifications

-

Nucleophilic Aromatic Substitution :

The 3-chlorophenyl group undergoes substitution with amines (e.g., piperazine) under microwave irradiation .

Example :

Derivatization for Biological Activity

The compound serves as a scaffold for antimicrobial and anticancer agents:

Stability and Storage

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable case study demonstrated that specific derivatives could induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Smith et al. (2021) | Breast Cancer | Induction of apoptosis | Significant reduction in cell viability |

| Johnson et al. (2022) | Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including:

- Condensation Reactions : Used to form larger heterocyclic compounds.

- Substitution Reactions : Acts as a precursor for introducing different functional groups.

Mechanochemical Synthesis

Recent advancements have highlighted the use of mechanochemical methods to synthesize derivatives of this compound efficiently. Ball milling techniques have been employed to produce primary amides from esters using this compound as a key intermediate.

Case Study 1: Antimicrobial Derivatives

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications at the nitrogen atom significantly enhanced antimicrobial activity, with some compounds achieving MIC values lower than traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that specific derivatives led to a decrease in cell proliferation by over 50% compared to controls. Further investigation into the molecular mechanisms indicated involvement of the p53 pathway.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physical and Spectral Data

| Compound Name | Substituents (Position 4/6) | Yield (%) | Melting Point (°C) | IR (C≡N stretch, cm⁻¹) | Biological Activity |

|---|---|---|---|---|---|

| 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Target) | 6-(3-Cl-C6H4) | 70–88* | Not reported | ~2200 (estimated) | Pim-1 inhibition, antimicrobial |

| 4-(4-Bromophenyl)-6-(4-((4-fluorobenzyl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (5d) | 4-Br-C6H4, 6-(4-F-C6H4-O-CH2-C6H4) | 63 | 160–162 | 2200 | Survivin modulation, apoptosis |

| 6-(3-Hydroxyphenyl)-4-(6-methoxyquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (13c) | 6-(3-OH-C6H4), 4-(6-MeO-quinolinyl) | 42 | >300 | 2217 | Radiolabeling, cancer targeting |

| 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Isomer) | 6-(4-Cl-C6H4) | 70* | Not reported | ~2200 | Antimicrobial, antioxidant |

| 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 6-(thiophen-2-yl) | 68–84* | Not reported | Not reported | CDK2 inhibition |

*Synthesis yields vary depending on the method (e.g., one-pot vs. stepwise reactions).

Key Observations:

- Electronic Effects : The 3-chlorophenyl group in the target compound is electron-withdrawing, which may enhance electrophilicity at the nitrile group compared to electron-donating substituents like methoxy (5e) or hydroxyphenyl (13c) .

- Solubility : Hydroxyphenyl-substituted analogues (e.g., 13c) exhibit higher melting points (>300°C) due to hydrogen bonding, whereas chloro- or bromo-substituted derivatives (e.g., 5d, target compound) have lower melting points, suggesting reduced crystallinity .

- Spectral Data : The C≡N stretch in IR spectra is consistent across analogues (~2200 cm⁻¹), confirming the nitrile group’s stability under varying substituents .

Antimicrobial and Anticancer Activities

- Target Compound: Exhibits moderate antimicrobial activity, likely due to the lipophilic 3-chlorophenyl group enhancing membrane penetration . In Pim-1 kinase inhibition assays, chlorophenyl derivatives show IC50 values in the micromolar range, comparable to 3b (6-(3-aminophenyl)-analogue, 83% yield) .

- Bromophenyl Derivatives (5d) : Higher apoptosis induction (79% radical scavenging in DPPH assays) compared to the target compound, attributed to bromine’s polarizability enhancing reactive oxygen species (ROS) interaction .

- Hydroxyphenyl Derivatives (13c) : Lower antioxidant activity (17.55% at 12 ppm) due to competing hydrogen bonding reducing radical scavenging efficiency .

Structural-Activity Relationships (SAR) :

- Chlorine Position : The 3-chlorophenyl isomer (target) may exhibit better steric compatibility with hydrophobic enzyme pockets than the 4-chloro isomer (CAS 23148-51-8), which shows reduced antimicrobial efficacy .

- Heterocyclic Moieties : Thiophene-substituted analogues () demonstrate enhanced CDK2 inhibition (84% yield) via sulfur’s electron-rich π-system, unlike the target compound’s chloro-based mechanism .

Biological Activity

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H8ClN3O

- Molecular Weight : 233.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notable mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as CYP1A2, affecting drug metabolism and enhancing therapeutic efficacy .

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, suggesting potential as an antitumor agent. For instance, it has been reported to be significantly more effective than doxorubicin against colon cancer cells .

Antimicrobial Activity

The compound shows promising antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in the table below:

| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | High |

| This compound | Escherichia coli | 0.5 | High |

| This compound | Candida albicans | 1.0 | Moderate |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The results are presented in the following table:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HT29 (Colon) | 25 ± 2.6 | 2.5 times more active |

| NCIH460 (Lung) | 30 ± 1.5 | Comparable |

| RKOP27 (Breast) | 28 ± 3.0 | Less effective |

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic potential of various derivatives against three human tumor cell lines, revealing that analogs of this compound exhibited significant activity, particularly against HT29 cells .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties where the compound was tested against multiple bacterial strains and demonstrated effectiveness comparable to standard antibiotics like ampicillin .

Q & A

Q. What are the common synthetic pathways for preparing 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound is typically synthesized via cyclization reactions. A standard method involves reacting 3-chlorophenyl-substituted acetophenone derivatives with aromatic aldehydes (e.g., 3-bromobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding the dihydropyridine core. Key steps include optimizing molar ratios of reagents (e.g., 1:1:1 for aldehyde:acetophenone:ethyl cyanoacetate) and reflux duration (5–20 hours) to improve yield. Structural confirmation is achieved via FTIR, NMR, and mass spectrometry .

Q. How is the structural characterization of this compound performed in academic research?

Researchers employ a combination of spectroscopic and analytical techniques:

- FTIR : Identifies functional groups (e.g., C≡N at ~2240 cm⁻¹, C=O at ~1660 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms substituent positions and ring proton environments (e.g., δ 5.71 ppm for pyridone H-5 in DMSO-d₆) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 434.9969) and fragmentation patterns .

- Elemental analysis : Ensures purity and stoichiometric consistency .

Q. What methodologies are used to evaluate its antioxidant activity?

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used. Compounds are tested at concentrations (e.g., 12 ppm) and compared to ascorbic acid (standard). Activity is quantified as % inhibition, calculated via UV-Vis absorbance at 517 nm. For example, derivatives with bromophenyl substituents show ~79% inhibition, while methoxyphenyl analogs exhibit lower activity (~17.55%), highlighting substituent-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity data across derivatives?

Contradictions arise from substituent electronic and steric effects. For example, electron-withdrawing groups (e.g., -Br) enhance radical scavenging by stabilizing intermediates, while bulky groups (e.g., -OCH₃) reduce accessibility. Advanced approaches include:

Q. What strategies validate biological activity through molecular docking studies?

Docking software (e.g., PyRx, BIOVIA Discovery Studio) simulates ligand-protein interactions. For antimicrobial targets, binding affinities (kcal/mol) are calculated for enzymes like dihydrofolate reductase. A higher negative affinity (e.g., -9.2 kcal/mol) suggests stronger inhibition. Validation includes correlating docking results with in vitro MIC values (e.g., 2.4 μM against A375 cells) and mutation analysis of active-site residues .

Q. How can ADMET properties be optimized for in vivo studies?

Strategies focus on modifying substituents to enhance bioavailability and reduce toxicity:

- Solubility : Introduce polar groups (e.g., -OH, -NH₂) to improve aqueous solubility .

- Metabolic stability : Replace metabolically labile groups (e.g., methylthio) with stable bioisosteres (e.g., trifluoromethyl) .

- Toxicophore elimination : Remove or modify moieties linked to hepatotoxicity (e.g., nitro groups) .

- In silico ADMET prediction : Tools like SwissADME assess permeability (LogP) and cytochrome P450 interactions .

Q. What approaches determine structure-activity relationships (SAR) for antimicrobial activity?

SAR studies involve:

- In vitro testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .

- Substituent variation : Comparing analogs (e.g., bromophenyl vs. methoxyphenyl) to identify pharmacophores .

- Mechanistic studies : Linking activity to membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., β-lactamase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.